N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted thiazole moiety. The compound’s structure includes a 4-chlorophenyl group and a methyl-substituted thiazole ring, which may influence its physicochemical and pharmacological properties. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and antimicrobial effects.
Properties
Molecular Formula |
C22H23ClN2O2S2 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H23ClN2O2S2/c1-15-21(28-22(25-15)17-6-9-19(23)10-7-17)12-13-24-29(26,27)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,24H,2-5,12-13H2,1H3 |
InChI Key |
PBJSWYYMVWBXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the coupling of the thiazole derivative with the tetrahydronaphthalene sulfonamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are crucial for understanding its full potential.
Comparison with Similar Compounds
Key Differences:
Heterocyclic Substituent : The target compound’s thiazole bears a chlorophenyl group, while the analogous compound () features a fused pyridine-thiazole system. The latter may enhance π-π stacking interactions with biological targets due to its extended aromatic system .
Chlorine vs.
Bioactivity Implications : Pyridine-thiazole fused systems (as in ) are often associated with kinase inhibition or anticancer activity, whereas chlorinated aryl groups (as in the target compound) are common in antimicrobial or anti-inflammatory agents.
Broader Context of Chlorinated Bioactive Compounds
For example, 8-chloro-6-hydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone (isolated from柬埔寨柯拉斯那沉香, ) demonstrates acetylcholinesterase inhibitory activity . This highlights the role of chlorine in enhancing biological activity, a feature shared with the target compound’s 4-chlorophenyl group.
Research Findings and Limitations
No direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn:
- Structural Predictions : The sulfonamide group may act as a zinc-binding motif in enzyme inhibition, while the tetrahydronaphthalene core could enhance hydrophobic interactions with target proteins.
- Analogous Compound Data : The compound in lacks reported activity data, limiting direct comparisons. Further studies are required to evaluate potency, selectivity, and mechanistic pathways.
Biological Activity
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O2S2
- Molecular Weight : Approximately 447.0 g/mol
- IUPAC Name : N-[2-[2-(4-chlorophenyl)-4-methylthiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
The compound contains a thiazole ring and a tetrahydronaphthalene moiety, which contribute significantly to its pharmacological properties. The thiazole component is associated with various biological activities including antimicrobial and antifungal effects.
Antimicrobial and Antifungal Properties
Research indicates that the thiazole moiety enhances the compound's antimicrobial efficacy. Thiazoles are known for their ability to interact with microbial enzymes and disrupt cellular functions. In vitro studies have demonstrated that derivatives of thiazole exhibit significant activity against a range of bacterial and fungal strains .
Cytotoxic Activity
The compound has shown promising cytotoxic effects in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity. For instance, certain substitutions at the 4-position of the phenyl ring have been correlated with increased anti-cancer activity, as evidenced by IC50 values in specific assays .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| N-(4-chlorophenyl)-4-methylthiazol-5-yl | 1.61 ± 1.92 | A-431 |
| N-(4-chlorophenyl)-4-methylthiazol-5-yl | 1.98 ± 1.22 | Jurkat |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. Studies utilizing molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a non-covalent binding mechanism .
Case Studies
- Antitumor Activity : A study focused on the antitumor properties of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study employed both in vitro assays and molecular modeling to elucidate the interaction dynamics with target proteins.
- Cardiovascular Effects : Another study examined sulfonamide derivatives' impact on cardiovascular function. It was found that certain derivatives could modulate perfusion pressure in isolated rat heart models, indicating potential therapeutic applications in managing cardiovascular diseases .
Summary of Findings
This compound demonstrates significant biological activity attributed to its unique chemical structure. Key findings include:
- Antimicrobial and antifungal properties , making it a candidate for further development in infectious disease treatment.
- Cytotoxic effects against cancer cell lines with promising SAR data indicating potential for drug development.
- Mechanistic insights into protein interactions that may inform future therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
